Octadecyl carbamimidothioate hydrobromide
Overview
Description
Octadecyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C₁₉H₄₁BrN₂S. It is known for its unique structure, which includes an octadecyl group attached to a carbamimidothioate moiety, and is commonly used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl carbamimidothioate hydrobromide typically involves the reaction of octadecylamine with carbon disulfide and hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst-free one-pot synthesis, where aryl diazonium salts, aryl isothiocyanates, and amines are reacted in the presence of a base such as triethylamine at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Octadecyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl carbamimidothioate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of octadecyl carbamimidothioate hydrobromide involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The carbamimidothioate moiety can interact with protein thiol groups, leading to changes in protein function and activity. These interactions can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: Similar in structure but lacks the carbamimidothioate moiety.
Carbamimidothioic acid: Contains the carbamimidothioate group but lacks the octadecyl chain.
Octadecyl isothiocyanate: Similar in having the octadecyl chain but differs in the functional group.
Uniqueness
Octadecyl carbamimidothioate hydrobromide is unique due to the combination of the long hydrophobic octadecyl chain and the reactive carbamimidothioate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
IUPAC Name |
octadecyl carbamimidothioate;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h2-18H2,1H3,(H3,20,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTNBTFOHYFWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC(=N)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636141 | |
Record name | Octadecyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-08-0 | |
Record name | NSC4430 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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